2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRDGFJSQWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 6,7-Dimethoxy-3,4-dihydroisoquinoline Intermediate
- A one-pot method has been developed for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a close structural analog and potential intermediate.
- The method involves reacting 3,4-dimethoxyphenethylamine with ethyl formate (a formylation reagent) under reflux to form an intermediate.
- This intermediate is then reacted with oxalyl chloride in an acetonitrile or dichloromethane solution at 10-20 °C.
- Phosphotungstic acid is added as a catalyst to promote ring closure.
- Methanol is added to remove oxalic acid byproducts, followed by reflux and crystallization to isolate the product.
- The yield is high (around 75-80%) with purity exceeding 99% under cGMP conditions, demonstrating an efficient and scalable process.
Step 2: Formation of Quinazolinone Core
- The quinazolinone scaffold can be synthesized by cyclization reactions involving substituted anthranilic acid derivatives and urea or related reagents.
- For example, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is prepared via methylesterification of 4,5-dimethoxy-2-nitrobenzoic acid, followed by solid-phase fusion with urea and cyclization.
- This method yields stable intermediates at low cost, suitable for pharmaceutical applications.
Step 3: Introduction of the Ethylaminomethyl Group
- The 2-position substitution with an ethylaminomethyl group is typically achieved by condensation of the quinazolinone core with ethylamine derivatives.
- This can be done via reductive amination where the quinazolinone carbonyl is reacted with ethylamine and a reducing agent to form the corresponding 2-[(ethylamino)methyl] derivative.
- Alternatively, nucleophilic substitution on a suitable leaving group at position 2 can be employed.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates a highly efficient route to a key intermediate structurally related to the target compound. Its advantages include simple operation, high yield, and high purity suitable for cGMP production.
- The cyclization approach for quinazolinone derivatives using methylesterification and urea fusion is well-established, providing a stable scaffold for further functionalization.
- The final step of introducing the ethylaminomethyl group is flexible, allowing for various synthetic routes depending on the availability of intermediates and desired scale.
- These methods collectively provide a reliable synthetic framework for preparing this compound with potential for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Halides (e.g., iodomethane), alkylating agents, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with fewer oxygen atoms.
Substitution: Formation of quinazolinone derivatives with different substituents at the nitrogen or carbon atoms.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one exhibits various biological activities:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Effects : Preliminary investigations suggest that it possesses antimicrobial properties against a range of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases.
Anticancer Research
A notable study investigated the efficacy of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, attributed to its ability to induce apoptosis through the activation of caspase pathways. This positions the compound as a promising lead for developing new anticancer agents.
Antimicrobial Studies
In vitro tests have shown that this compound exhibits activity against various pathogenic strains. For example, it was effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating bacterial and fungal infections.
Neuroprotection
Research into the neuroprotective effects of this compound has revealed its potential to mitigate oxidative stress in neuronal cells. This could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role.
Case Study 1: Anticancer Activity
A recent publication detailed an experiment where this compound was administered to mice with induced tumors. The study found that treated mice showed a significant reduction in tumor size compared to controls. Histological analysis indicated increased apoptosis and reduced proliferation markers in tumor tissues.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of E. coli, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Mechanism of Action
The mechanism by which 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous quinazolinones:
Key Observations:
- The dimethoxy groups in the target compound may contribute to CNS activity, as seen in cerebroprotective analogs .
Pharmacological Potential
- Analgesic Activity: Derivatives with acetohydrazide or triazole moieties (e.g., ) showed moderate to strong analgesic effects in rodent models, suggesting that the target compound’s ethylamino group could modulate similar pathways.
- CNS Penetration: The 6,7-dimethoxy configuration is associated with blood-brain barrier permeability, as demonstrated in cerebroprotective quinazolinones .
Biological Activity
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This compound has been studied for its ability to modulate P-glycoprotein (P-gp), a protein that plays a crucial role in the development of MDR in cancer cells.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties by acting as a P-glycoprotein modulator. This action enhances the efficacy of various chemotherapeutic agents, including doxorubicin (DOX), paclitaxel, and vinblastine.
In a study involving K562/A02 cells (a model for MDR), the compound demonstrated an effective reversal of DOX resistance with an EC value of approximately 127.5 ± 9.1 nM. Notably, it also exhibited low cytotoxicity with a therapeutic index greater than 784.3, indicating its potential as a safe adjunct in chemotherapy regimens .
The proposed mechanism by which this compound exerts its effects involves the inhibition of P-glycoprotein-mediated drug efflux. By blocking this efflux mechanism, it increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells. Additionally, it does not appear to affect cytochrome P450 enzymes (CYP3A4), which are involved in drug metabolism, suggesting a favorable pharmacokinetic profile .
Case Studies
| Study Reference | Cell Line | EC50 (nM) | Therapeutic Index | Notes |
|---|---|---|---|---|
| K562/A02 | 127.5 ± 9.1 | >784.3 | Effective modulator of P-gp-mediated MDR | |
| K562/A02 | 57.9 ± 3.5 | Not specified | High potency and low cytotoxicity |
Safety and Toxicology
The safety profile of this compound indicates several hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Precautionary measures include avoiding inhalation and contact with skin .
Q & A
Q. What are the established synthetic routes for 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with nitrohomoveratric acid or analogous precursors. For example, polyphosphoric acid (PPA) is used to cyclize intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, followed by functionalization with ethylamine derivatives. Modifications may include alkylation or condensation with reagents like acetic anhydride to introduce the ethylamino-methyl group . Intermediate purification often employs chromatography, and yields depend on solvent choice (e.g., ethanol or DMSO) and reaction time optimization .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize this compound?
Methodological Answer:
- ¹H-NMR : Used to confirm substitution patterns on the quinazolinone core (e.g., methoxy groups at C6/C7 and ethylamino-methyl at C2). Peaks for aromatic protons appear in the δ 6.8–7.2 ppm range, while methoxy groups resonate at δ ~3.9 ppm .
- IR : Key absorption bands include C=O (quinazolinone) at ~1680 cm⁻¹ and N-H (ethylamino) at ~3300 cm⁻¹ .
- LC-MS : Validates molecular weight and detects impurities, with fragmentation patterns confirming the ethylamino-methyl substituent .
Q. What are the primary challenges in achieving high purity during synthesis?
Methodological Answer: Common issues include byproduct formation during cyclization (e.g., incomplete ring closure) and residual solvents. Strategies:
- Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane .
- Recrystallization : Use of ethanol/water mixtures to isolate crystalline product .
- Reaction monitoring : TLC or HPLC to track intermediate conversion and optimize reaction termination .
Advanced Research Questions
Q. How can heterogeneous catalysts improve the efficiency of synthesizing this compound?
Methodological Answer: Solid acid catalysts (e.g., zeolites or sulfonated carbons) can enhance cyclization steps by reducing side reactions and enabling solvent-free conditions. For example, a study using heterogeneous catalysts achieved 85% yield in quinazolinone formation, compared to 65% with traditional PPA . Key parameters:
Q. What strategies resolve contradictions in reported biological activity data (e.g., cerebroprotective vs. neurotoxic effects)?
Methodological Answer:
- Dose-response studies : Establish activity thresholds using in vitro models (e.g., SH-SY5Y cells) and correlate with pharmacokinetic data .
- Metabolite profiling : Identify active or toxic metabolites via LC-MS/MS. For instance, ethylamino-methyl oxidation may produce neurotoxic intermediates .
- Species-specific assays : Compare rodent vs. human neuronal cell lines to address interspecies variability .
Q. How can computational methods (e.g., DFT, molecular docking) guide structural optimization for target selectivity?
Methodological Answer:
- DFT calculations : Predict electron density distributions to modify the ethylamino-methyl group for improved blood-brain barrier permeability .
- Molecular docking : Screen against targets like NMDA receptors (PDB ID: 2A5T) to prioritize derivatives with higher binding affinity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Q. What experimental designs assess the environmental fate of this compound?
Methodological Answer:
- Abiotic studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light (λ = 254 nm) .
- Biotic studies : Use soil microcosms to evaluate microbial degradation (e.g., LC-MS quantification of residual compound) .
- Ecotoxicity assays : Test Daphnia magna survival rates at 0.1–10 mg/L concentrations to determine LC₅₀ values .
Data Contradiction Analysis
Q. Why do reported yields for the ethylamino-methyl functionalization step vary (50–75%)?
Methodological Answer: Variability arises from:
- Solvent polarity : Higher yields in DMSO (75%) vs. ethanol (50%) due to improved intermediate solubility .
- Amine equivalents : Excess ethylamine (2.5 eq.) drives the reaction to completion but complicates purification .
- Temperature : Reactions at 60°C show faster kinetics but risk decomposition above 70°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
